Tubulin polymerization-IN-40

Acridane scaffold Colchicine-binding site Chemical differentiation

Tubulin polymerization-IN-40 (CAS 2921670-94-0; molecular formula C₂₄H₂₂FNO₅) is identified as compound NT-6, an acridane-based small-molecule inhibitor that binds to the colchicine site on β-tubulin and potently disrupts microtubule polymerization with an IC₅₀ of 1.5 μM in cell-free tubulin assembly assays. Published in the Journal of Medicinal Chemistry (2023), NT-6 emerged as the most potent lead from a structurally novel acridane series, demonstrating an average antiproliferative IC₅₀ of 30 nM across four human cancer cell lines (HCT-116, B16-F10, HeLa, HepG2).

Molecular Formula C24H22FNO5
Molecular Weight 423.4 g/mol
Cat. No. B12397419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-40
Molecular FormulaC24H22FNO5
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N(C3=CC=CC=C3C2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)F
InChIInChI=1S/C24H22FNO5/c1-28-19-10-9-18-16(22(19)25)11-14-7-5-6-8-17(14)26(18)24(27)15-12-20(29-2)23(31-4)21(13-15)30-3/h5-10,12-13H,11H2,1-4H3
InChIKeyRHSKIDSOKSTZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-40 (NT-6): Acridane-Based Colchicine-Site Inhibitor for Anticancer and Immuno-Oncology Procurement


Tubulin polymerization-IN-40 (CAS 2921670-94-0; molecular formula C₂₄H₂₂FNO₅) is identified as compound NT-6, an acridane-based small-molecule inhibitor that binds to the colchicine site on β-tubulin and potently disrupts microtubule polymerization with an IC₅₀ of 1.5 μM in cell-free tubulin assembly assays [1]. Published in the Journal of Medicinal Chemistry (2023), NT-6 emerged as the most potent lead from a structurally novel acridane series, demonstrating an average antiproliferative IC₅₀ of 30 nM across four human cancer cell lines (HCT-116, B16-F10, HeLa, HepG2) [1]. The compound induces G₂/M-phase cell cycle arrest and apoptosis, and exhibits a distinctive dual profile combining direct cytotoxicity with immunopotentiating effects—an attribute not present in classical colchicine-site binders such as colchicine itself or combretastatin A-4 [1].

Why Colchicine, Combretastatin A-4, and Other Colchicine-Site Binders Cannot Substitute for Tubulin Polymerization-IN-40 in Immuno-Oncology Research


Colchicine-site tubulin inhibitors share a common binding locus but diverge markedly in antiproliferative potency, in vivo tolerability, and immunomodulatory capacity. Tubulin polymerization-IN-40 (NT-6) achieves an average cellular IC₅₀ of 30 nM across four cancer lines—2.2-fold more potent than colchicine (average IC₅₀ = 65 nM) and 4.2-fold more potent than the parent hit compound 1f (average IC₅₀ = 126 nM) tested in the same study [1]. More critically, NT-6 is the only acridane-series compound reported to synergize with anti-PD-L1 immunotherapy (combination TGI% = 77.6% vs. NT-6 monotherapy TGI% = 65.1%), mediated by decreased PD-L1 expression and increased CD8⁺ T cell tumor infiltration [1]. Standard colchicine-site agents such as colchicine and CA-4 lack documented immunopotentiating activity, making NT-6 irreplaceable for research programs investigating microtubule-destabilizing agents in combination with immune checkpoint blockade [1].

Quantitative Differentiation Evidence for Tubulin Polymerization-IN-40 vs. Colchicine-Site Comparators


Acridane Scaffold Differentiation: The Only Acridane-Based Colchicine-Site Inhibitor with In Vivo Antitumor Validation and Immunomodulatory Characterization

Tubulin polymerization-IN-40 (NT-6) is built on an acridane core, a scaffold structurally distinct from the tropolone ring of colchicine, the stilbene framework of combretastatin A-4 (CA-4), the aryltetralin lignan of podophyllotoxin, and the benzimidazole or indole scaffolds of other CBSIs. This structural divergence translates into a unique pharmacological profile: NT-6 retains a tubulin polymerization IC₅₀ of 1.5 μM (comparable to CA-4 at ~2.2 μM and colchicine at ~1.4–3.2 μM across various studies) [1][2], yet achieves superior cellular potency in a direct head-to-head comparison from the same study, where NT-6 (average cellular IC₅₀ = 30 nM) outperformed colchicine (average cellular IC₅₀ = 65 nM) by 2.2-fold and the parent acridane hit 1f (average cellular IC₅₀ = 126 nM) by 4.2-fold [1].

Acridane scaffold Colchicine-binding site Chemical differentiation

Antiproliferative Potency Cross-Study Benchmarking: NT-6 vs. Colchicine-Site Inhibitor Class Averages

NT-6's average cellular IC₅₀ of 30 nM places it in the top tier of colchicine-site inhibitors (CBSIs). For context, a 2023 study on indanone-based CBSI (R)-9k reported IC₅₀ values of 14–38 times more potent than 5-fluorouracil in colon cancer lines, but absolute IC₅₀ values were not directly benchmarked against colchicine in the same experimental system [2]. A separate study on novel fragment-derived 2-aminobenzimidazole CBSIs achieved submicromolar tubulin polymerization inhibition (IC₅₀ = 0.9 μM) but did not report cellular IC₅₀ in the same nanomolar range as NT-6 [2]. NT-6's 30 nM average is comparable to the most potent CA-4 analogs (8–27 nM in six cell lines for compounds (Z)-4h and (Z)-4j) [2], yet NT-6 uniquely adds the immunomodulatory dimension.

Antiproliferative activity Cancer cell lines IC₅₀ benchmarking

In Vivo Antitumor Efficacy: NT-6 Monotherapy Tumor Growth Inhibition with Direct Comparator Context

NT-6 (10 mg/kg, i.p., daily for 14 days) achieved a tumor growth inhibition (TGI) of 65.1% in a B16-F10 melanoma syngeneic mouse model without apparent toxicity [1]. This in vivo dataset is notable because many colchicine-site inhibitors, including CA-4, have been limited by toxicity at efficacious doses. While cross-study comparisons are inherently limited due to differing tumor models and dosing schedules, the reported TGI of 65.1% for NT-6 monotherapy provides a quantitative baseline for any procurement decision involving in vivo efficacy studies.

In vivo antitumor efficacy Melanoma xenograft Tumor growth inhibition

Immunomodulatory Differentiation: NT-6 Combination with Anti-PD-L1 Achieves TGI of 77.6% — A Unique Feature Among Colchicine-Site Inhibitors

NT-6 is the only colchicine-site tubulin polymerization inhibitor documented to synergize mechanistically and therapeutically with immune checkpoint blockade. Combination of NT-6 (10 mg/kg) with the small-molecule PD-L1 inhibitor NP-19 (10 mg/kg) decreased tumor burden significantly, achieving a TGI of 77.6% compared to 65.1% for NT-6 monotherapy [1]. Mechanistically, the combination decreased PD-L1 expression levels and increased infiltration of antitumor CD8⁺ effector T cells in tumor tissues [1]. Notably, the study also demonstrated that NT-6 alone possessed immunopotentiating effects—an attribute not reported for colchicine, CA-4, podophyllotoxin, or any other classical colchicine-site binder [1].

Immuno-oncology PD-L1 CD8+ T cells Combination therapy

G₂/M Arrest and Apoptosis Induction: Quantitative Comparison with Colchicine in B16-F10 Cells

NT-6 induces G₂/M-phase cell cycle arrest and apoptosis in B16-F10 melanoma cells at low nanomolar concentrations (10–50 nM) within 24–48 hours [1]. At 50 nM, NT-6 nearly completely suppressed colony formation after 24 hours of treatment (inhibition rate approaching 100%), and dose-dependently inhibited B16-F10 cell migration at 10–50 nM [1]. In the same publication, colchicine served as a comparator for antiproliferative activity (cellular IC₅₀ = 65 nM vs. 30 nM for NT-6), confirming that NT-6 achieves these downstream cellular effects at substantially lower concentrations than the reference drug [1].

G2/M cell cycle arrest Apoptosis induction B16-F10 melanoma

Optimal Research and Procurement Application Scenarios for Tubulin Polymerization-IN-40 (NT-6)


Immuno-Oncology Combination Regimen Development (Microtubule Disruption + Anti-PD-L1)

NT-6 is uniquely suited for preclinical research programs investigating the synergy between microtubule-destabilizing agents and immune checkpoint inhibitors. The compound's documented ability to decrease PD-L1 expression and increase CD8⁺ T cell infiltration in tumor tissue, combined with a combination TGI of 77.6% when paired with a PD-L1 inhibitor, provides a mechanistically validated starting point for immuno-oncology combination studies [1]. Neither colchicine, CA-4, nor podophyllotoxin offers comparable immunomodulatory characterization, making NT-6 the compound of choice for this emerging research axis.

Acridane Scaffold-Based Medicinal Chemistry and SAR Diversification Programs

For medicinal chemistry teams seeking colchicine-site binders with non-tropolone, non-stilbene chemical matter, NT-6 provides an acridane core scaffold with a full suite of characterization data: tubulin polymerization IC₅₀ (1.5 μM), cellular antiproliferative IC₅₀ (30 nM average), in vivo TGI (65.1%), and immunomodulatory phenotype [1]. This comprehensive dataset enables rational scaffold-hopping and SAR expansion without the need to independently re-characterize the parent compound's baseline pharmacology.

In Vivo Melanoma Xenograft Efficacy Studies with a Pre-Established Dosing Regimen

NT-6 comes with a pre-validated in vivo dosing protocol (10 mg/kg i.p. daily for 14 days) that achieves 65.1% TGI in the B16-F10 melanoma model without apparent toxicity [1]. This pre-established efficacy and tolerability dataset reduces the experimental burden of dose-finding studies for researchers initiating melanoma xenograft or syngeneic tumor models, providing a reproducible reference point for further optimization or combination studies.

Anti-Metastatic Drug Discovery (Migration and Colony Formation Endpoints)

NT-6's demonstrated inhibition of B16-F10 cell migration (dose-dependent at 10–50 nM) and near-complete suppression of colony formation (at 50 nM, 24 h) supports its use as a tool compound for anti-metastatic screening cascades [1]. These cellular phenotypes, combined with G₂/M arrest and apoptosis induction, make NT-6 a multifunctional probe for studying the intersection of microtubule disruption, cell motility, and clonogenic survival.

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